molecular formula C9H11NO2 B2451113 2-(hydroxymethyl)-N-methylbenzamide CAS No. 39976-03-9

2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B2451113
CAS No.: 39976-03-9
M. Wt: 165.192
InChI Key: BFJCVRGMNCURHB-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzamide with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction typically proceeds under mild conditions, with the base catalyzing the addition of the hydroxymethyl group to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(carboxymethyl)-N-methylbenzamide.

    Reduction: The major product is 2-(hydroxymethyl)-N-methylbenzylamine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-(hydroxymethyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, facilitating binding to enzymes or receptors. The amide group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)benzamide: Lacks the methyl group on the nitrogen atom.

    N-methylbenzamide: Lacks the hydroxymethyl group.

    2-(hydroxymethyl)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

2-(hydroxymethyl)-N-methylbenzamide is unique due to the presence of both the hydroxymethyl and N-methyl groups, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its solubility and reactivity, while the N-methyl group influences its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

2-(hydroxymethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJCVRGMNCURHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39976-03-9
Record name 2-(HYDROXYMETHYL)-N-METHYLBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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